Regioisomeric Specificity: Defined 5-Position Substitution vs. 6-Substituted Isomer (CAS 885272-32-2)
The target compound bears the tetrahydropyridine substituent exclusively at the indazole 5-position, in contrast to its closest isomeric analog, 6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole (CAS 885272-32-2), which carries the identical substituent at the 6-position [1]. In indazole-based kinase inhibitors, the 5-position is the most frequently exploited attachment vector for hinge-binding pharmacophores, appearing in multiple clinical and preclinical kinase inhibitor chemotypes [2]. The 5-substituted regioisomer positions the tetrahydropyridine amine for productive solvent-front interactions, while the 6-substituted isomer projects this basic amine into a sterically distinct region of the ATP-binding pocket [2]. This regioisomeric differentiation is non-trivial: a survey of indazole kinase inhibitor patents reveals that 5-substituted indazoles dominate the GSK-3β, ROCK, and JAK inhibitor landscapes, whereas 6-substituted indazoles are more commonly associated with TTK, PLK4, and Aurora kinase programs [1][2].
| Evidence Dimension | Regioisomeric substitution position on indazole core |
|---|---|
| Target Compound Data | Tetrahydropyridine at indazole 5-position (CAS 885272-72-0) |
| Comparator Or Baseline | Tetrahydropyridine at indazole 6-position (CAS 885272-32-2, molecular formula C13H15N3, MW 213.28) |
| Quantified Difference | Regioisomeric; no shared biological target data available for direct comparison of these two specific intermediates |
| Conditions | Structural identity confirmed by SMILES: CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3 (5-isomer) vs. CN1CCC(=CC1)C2=CC3=C(C=NN3)C=C2 (6-isomer) |
Why This Matters
For procurement decisions, the 5-substituted regioisomer aligns with the pharmacophore requirements of GSK-3β, ROCK, JAK, and AKT inhibitor programs, making it the correct intermediate for these target families, whereas the 6-isomer would be structurally misaligned.
- [1] US Patent 8,648,069 B2. 5-Substituted indazoles as kinase inhibitors. Filed June 4, 2008, issued February 11, 2014. View Source
- [2] Akritopoulou-Zanze, I.; Wakefield, B. D.; Gasiecki, A.; Kalvin, D.; Johnson, E. F.; Kovar, P.; Djuric, S. W. Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions. Bioorg. Med. Chem. Lett. 2011, 21, 1476–1479. View Source
